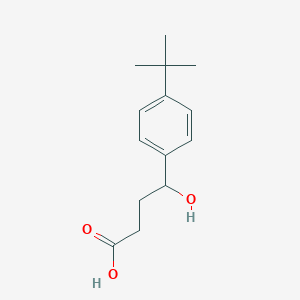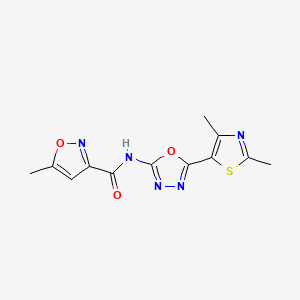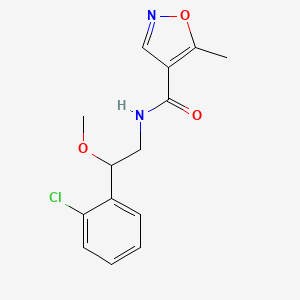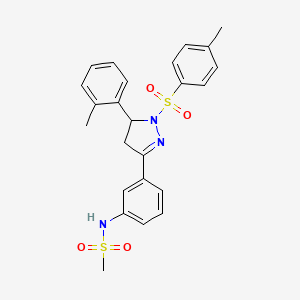
2-Nitro-5-(1-piperazinyl)aniline
Übersicht
Beschreibung
2-Nitro-5-(1-piperazinyl)aniline is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.25 . It is commonly used in the pharmaceutical industry, particularly in the synthesis of various drugs and medications . It is a nitroaromatic compound that contains a piperazine moiety, making it a valuable building block for the development of new pharmaceutical compounds .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14N4O2/c11-9-7-8 (1-2-10 (9)14 (15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6,11H2 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound. Physical And Chemical Properties Analysis
This compound is a white to brown solid . The storage temperature is +4°C . Unfortunately, the search results did not provide more specific physical and chemical properties such as density, boiling point, and melting point.Wissenschaftliche Forschungsanwendungen
Equilibrium Studies and Structural Characterization
A study on flexidentate Schiff base ligands, including derivatives of 1-(2-aminoethyl)piperazine, highlighted their use in forming nickel(II) complexes. These complexes can assume square-planar or octahedral geometries depending on the ligand substitution and anion type, demonstrating the influence of the nitro group and piperazine arm on coordination geometry. This research contributes to our understanding of metal-ligand interactions and complex formation mechanisms (Mukhopadhyay et al., 2003).
Electron Transfer in Radical Ion Pairs
Another study investigated the spin-spin exchange interaction in radical ion pairs of dyad and triad donor-acceptor molecules, incorporating 4-(N-piperidinyl) and 4-(N-pyrrolidinyl) derivatives, to measure the electronic coupling matrix element. This research aids in understanding the electron transfer rates and structural influence on these rates, showcasing the application of piperazine derivatives in probing electronic interactions in radical ion pairs (Lukas et al., 2003).
Catalytic Hydrogenation of Nitroarenes
Research on FeOx-supported platinum single-atom catalysts for the hydrogenation of substituted nitroarenes to anilines, an environmentally benign method, highlighted the role of piperazine derivatives in achieving high chemoselectivity and activity. This study illuminates the potential of piperazine-containing compounds in catalysis, particularly for the efficient and selective reduction of nitroarenes (Wei et al., 2014).
Antimicrobial and Antifungal Activities
A study on the synthesis and biological evaluation of piperazine derivatives, including reactions with substituted benzenethiol and chloro-nitrobenzene, demonstrated significant antimicrobial and antifungal properties. These findings suggest the applicability of piperazine and nitro-piperazine derivatives in developing new antimicrobial and antifungal agents (Suryavanshi & Rathore, 2017).
Antifungal Agent Development
Another research effort focused on the design and synthesis of fluconazole derivatives with nitrotriazole or piperazine ethanol side chains, targeting antifungal activity. The study highlights the potential of nitro-piperazine derivatives in enhancing antifungal efficacy against resistant strains, indicating their importance in pharmaceutical development for combating fungal infections (Sadeghpour et al., 2017).
Zukünftige Richtungen
While the search results did not provide specific future directions for 2-Nitro-5-(1-piperazinyl)aniline, it’s worth noting that piperidines, which include a piperazine moiety, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This suggests that this compound could have potential applications in the development of new pharmaceutical compounds.
Wirkmechanismus
Target of Action
It is used as a chemical intermediate for the synthesis of pharmaceutical compounds . This suggests that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Mode of Action
The mode of action of 2-Nitro-5-(1-piperazinyl)aniline is not well-documented. As a chemical intermediate, its mode of action would likely depend on the specific drug it is used to synthesize. It is known to undergo various chemical reactions and is compatible with the development of drugs targeting specific biological pathways or receptors .
Biochemical Pathways
As a chemical intermediate, it is likely involved in various biochemical pathways depending on the specific drug it is used to synthesize .
Result of Action
As a chemical intermediate, its effects would likely depend on the specific drug it is used to synthesize .
Action Environment
As a chemical intermediate, these factors would likely depend on the specific drug it is used to synthesize .
Eigenschaften
IUPAC Name |
2-nitro-5-piperazin-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-9-7-8(1-2-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHFASZRZGVHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile](/img/structure/B2938745.png)

![[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine](/img/structure/B2938748.png)
![N-isopropyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938749.png)


![(3R,5S)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2938754.png)
![N-(2,4-Dimethoxyphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2938756.png)

![8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one](/img/structure/B2938760.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{methyl[4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2938763.png)